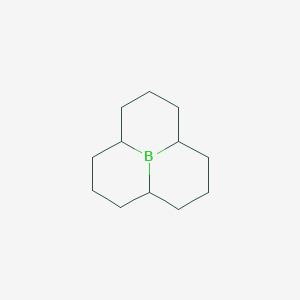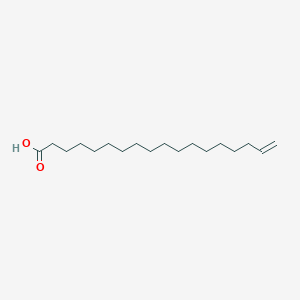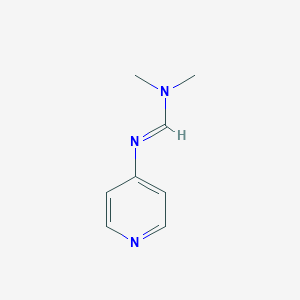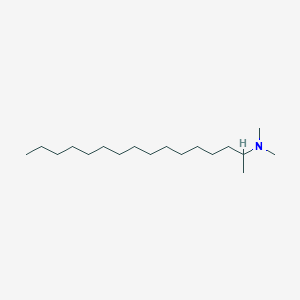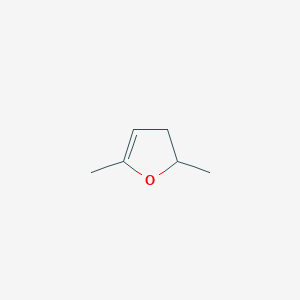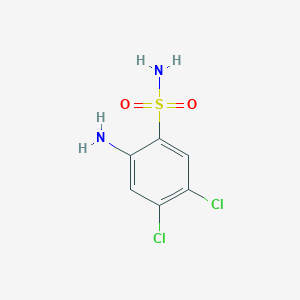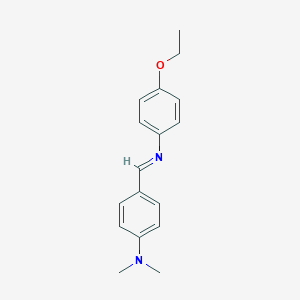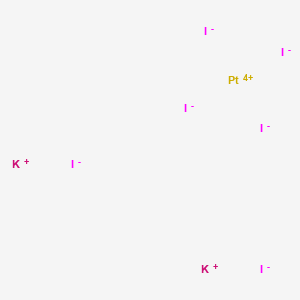![molecular formula C30H26N2O2 B098907 1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE CAS No. 15830-97-4](/img/structure/B98907.png)
1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE: is a synthetic organic compound with the molecular formula C30H26N2O2 and a molecular weight of 446.5396 g/mol This compound is part of the anthracenedione family, characterized by the presence of an anthracene core with two ketone groups at the 9 and 10 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE typically involves the reaction of 9,10-anthraquinone with 2-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of advanced reactors and purification techniques ensures that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the anthracene core.
Reduction: Reduction reactions can also occur, particularly at the ketone groups.
Substitution: The phenylethylamino groups can participate in substitution reactions, often involving electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene derivatives.
Scientific Research Applications
Chemistry: In chemistry, 1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE is used as a precursor for the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine: The compound has shown potential in biological and medical research, particularly in the study of cell cycle progression and cancer treatment. It has been observed to alter cell cycle kinetics and induce cell cycle arrest in certain cancer cell lines .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials.
Mechanism of Action
The mechanism of action of 1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE involves its interaction with cellular components, leading to alterations in cell cycle progression. The compound has been shown to block cell cycle progression at the G2-M phases, which can result in cell cycle arrest and apoptosis in certain cancer cells . The molecular targets and pathways involved include DNA intercalation and inhibition of topoisomerase enzymes, which are critical for DNA replication and cell division.
Comparison with Similar Compounds
9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-: This compound has similar structural features but with methyl groups on the phenyl rings.
1,4-Diamino-9,10-anthracenedione: This compound has amino groups instead of phenylethylamino groups.
Uniqueness: The presence of phenylethylamino groups in 1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological molecules. These features make it distinct from other anthracenedione derivatives and suitable for specialized applications in research and industry.
Properties
CAS No. |
15830-97-4 |
|---|---|
Molecular Formula |
C30H26N2O2 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1,4-bis(2-phenylethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C30H26N2O2/c33-29-23-13-7-8-14-24(23)30(34)28-26(32-20-18-22-11-5-2-6-12-22)16-15-25(27(28)29)31-19-17-21-9-3-1-4-10-21/h1-16,31-32H,17-20H2 |
InChI Key |
AOJCELGWFFJVFH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC2=C3C(=C(C=C2)NCCC4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C3C(=C(C=C2)NCCC4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O |
| 15830-97-4 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



